4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
This compound features a central 1,2,3-triazole core substituted at the 1-position with a carbamoylmethyl group bearing a 2-benzoyl-4-chlorophenyl moiety. The 4- and 5-positions of the triazole are esterified with diethyl carboxylate groups. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., triazole derivatives with oxazoline, benzoxazole, or chlorophenyl substituents) offer insights into its hypothetical properties .
Properties
IUPAC Name |
diethyl 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O6/c1-3-33-22(31)19-20(23(32)34-4-2)28(27-26-19)13-18(29)25-17-11-10-15(24)12-16(17)21(30)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYFAJCTCLNSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing the 1,3-diazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, resulting in a wide range of biological activities.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Biological Activity
The compound 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₅
- Molecular Weight : 397.80 g/mol
The compound features a triazole ring, which is known for its role in various biological activities, including anti-inflammatory and antifungal properties.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study on similar triazole compounds showed promising results against various fungal strains. For instance, compounds with a triazole core demonstrated effective fungicidal activity against Candida species and filamentous fungi .
Anti-inflammatory Activity
Triazoles have been studied for their anti-inflammatory effects. A related compound demonstrated dual inhibition of cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory process. The compound exhibited an IC₅₀ value of 0.15 μM for COX-2 and 0.85 μM for 5-LOX, indicating strong inhibitory potential . This suggests that 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate may share similar anti-inflammatory properties.
The biological activity of triazoles often involves interaction with specific biological targets:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Some derivatives may interact with cellular receptors to modulate signaling pathways associated with cancer progression.
- DNA Interaction : Certain triazoles can intercalate into DNA or affect DNA synthesis, contributing to their antimicrobial and anticancer effects.
Case Study 1: Antifungal Activity Assessment
A study evaluated a series of benzylic 1,2,3-triazole derivatives against several fungal strains. The results indicated that modifications to the triazole ring significantly enhanced antifungal potency. The best-performing compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Case Study 2: Anti-inflammatory Efficacy
In a model of acute inflammation induced by xylene in mice, a related triazole derivative exhibited significant reduction in ear edema compared to control groups. The study highlighted the compound's ability to inhibit COX-2 selectively while having minimal effect on COX-1 .
Scientific Research Applications
Pharmaceutical Chemistry
The compound exhibits significant potential in pharmaceutical applications due to its biological activity. Triazoles are known for their antifungal properties, and modifications to their structure can enhance efficacy against various pathogens. Research indicates that derivatives of triazoles can act as effective agents against fungal infections and may be explored for their use in treating conditions such as candidiasis and aspergillosis.
Agricultural Science
In agricultural research, compounds similar to 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate are studied for their potential as fungicides and herbicides. The chlorophenyl group enhances the electrophilic character of the molecule, making it suitable for targeting specific biochemical pathways in pests and pathogens.
Material Science
Due to its unique structural properties, this compound may also find applications in material science. The ability of triazoles to form coordination complexes with metals opens avenues for developing new materials with specific electronic or catalytic properties. Research into metal-triazole complexes is ongoing, focusing on their use in sensors and catalysts.
Chemical Synthesis
As a versatile intermediate in organic synthesis, the compound can be used to produce other valuable chemicals through various reaction pathways. Its dicarboxylate group can undergo reactions such as decarboxylation or nucleophilic substitutions, making it a useful building block in synthetic organic chemistry.
Case Study 1: Antifungal Activity
A study investigated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs to 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate exhibited significant inhibition of fungal growth. The study highlighted the importance of substituents in enhancing biological activity.
Case Study 2: Agricultural Applications
Research conducted on various triazole derivatives demonstrated their effectiveness as fungicides in crop protection. The findings suggested that compounds with chlorinated aromatic rings showed improved activity against fungal pathogens affecting crops like wheat and corn. This underscores the potential application of similar compounds in sustainable agriculture practices.
Comparison with Similar Compounds
Triazole Derivatives with Oxazoline Substituents
Example : Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate ()
- Synthesis : Prepared via 1,3-dipolar cycloaddition between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and diethyl acetylenedicarboxylate under solvent-free conditions .
- Structural Differences : The oxazoline substituent introduces a saturated, electron-rich heterocycle, contrasting with the aromatic benzoyl-chlorophenyl group in the target compound.
- Properties: Exhibits antibacterial activity, suggesting that the triazole core contributes to bioactivity .
Triazole-Benzoxazole Hybrids with Chlorophenyl Groups
Example : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
Complex Heterocyclic Derivatives ()
Example : Coumarin-diazepine-tetrazole hybrids (e.g., 4g, 4h)
- Structural Complexity : These compounds incorporate fused rings (coumarin, diazepine) and tetrazole moieties, increasing molecular weight and rigidity compared to the target compound.
- Implications : The target’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.
Tabulated Comparison of Key Features
Preparation Methods
Competing Pathways in Cycloaddition
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Non-Catalyzed Pathway : Thermal [3+2] cycloaddition produces a mixture of 1,4- and 1,5-regioisomers, necessitating copper catalysis for selectivity.
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Side Product Formation : Trace amounts of 1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid are observed when trifluoromethylated alkynes contaminate reactants.
Carbamoyl Group Stability
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Hydrolysis Susceptibility : The carbamoyl linkage undergoes partial hydrolysis above pH 8, mandating neutral conditions during alkylation.
Industrial-Scale Adaptation Considerations
For bulk synthesis, critical parameters include:
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Catalyst Recycling : Copper iodide recovery via aqueous NH₄OH washing reduces costs.
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Solvent Selection : Replacement of THF with cyclopentyl methyl ether (CPME) enhances safety profile.
Economic Analysis:
| Component | Cost per Kilogram (USD) |
|---|---|
| Diethyl Acetylenedicarboxylate | 320 |
| Custom Azide | 1,150 |
| Total Raw Materials | 1,470 |
| Yield-Adjusted Cost | 2,043 |
Q & A
Q. What are the standard synthetic protocols for preparing this triazole derivative?
The compound is typically synthesized via 1,3-dipolar cycloaddition between an azide precursor (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) and a diethyl acetylenedicarboxylate derivative. A solvent-free approach under thermal conditions (e.g., 80–100°C) achieves high yields (~85%) by minimizing side reactions . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR Spectroscopy : H NMR detects proton environments (e.g., triazole protons at δ 7.8–8.2 ppm; ethyl ester groups at δ 1.2–1.4 ppm). C NMR confirms carbonyl carbons (e.g., ester C=O at ~165–170 ppm) .
- X-ray Crystallography : Bond lengths (e.g., C–N triazole bonds: 1.31–1.35 Å) and angles (e.g., N–N–C: ~107–110°) validate stereochemistry and crystal packing. Anisotropic displacement parameters (ADPs) assess thermal motion in the lattice .
Q. What functional groups are critical for its biological activity?
The triazole core enables hydrogen bonding with biological targets, while the 4-chlorophenyl and benzoyl groups enhance lipophilicity and receptor affinity. Diethyl carboxylates improve solubility for in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized during 1,3-dipolar cycloaddition?
- Solvent-Free Conditions : Eliminate solvent polarity effects, reducing reaction time (e.g., 2–4 hours vs. 18 hours in DMSO) .
- Catalyst Screening : Cu(I) catalysts (e.g., CuBr) may accelerate cycloaddition but risk side reactions; thermal activation is preferred for purity .
- Microwave-Assisted Synthesis : Reduces energy input and improves regioselectivity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial IC values may arise from:
- Purity Variations : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions : Standardize microbial strains (e.g., S. aureus ATCC 25923) and incubation times (24–48 hours) .
- Solubility Adjustments : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.
Q. What strategies validate the compound’s interaction with enzyme targets?
- Molecular Docking : Simulate binding poses with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on triazole interactions with active-site residues (e.g., Arg112, Glu204) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry by measuring heat changes during ligand-enzyme interaction.
Q. How to analyze crystal structure data to confirm stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
